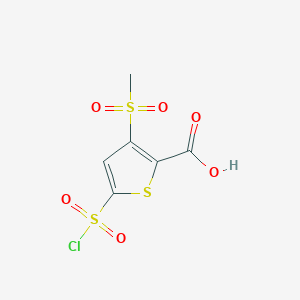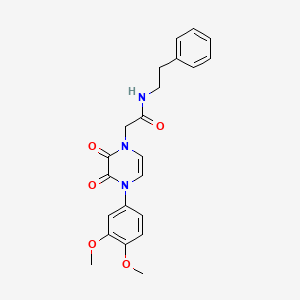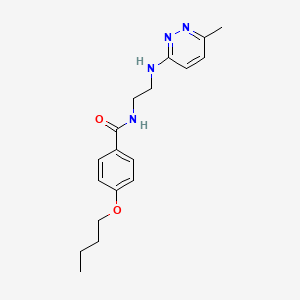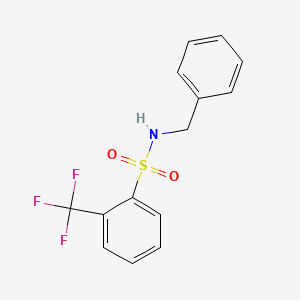
7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one (CDMB) is a heterocyclic compound used in a variety of scientific research applications. CDMB is recognized for its unique properties, such as its ability to form strong bonds with other molecules, its high solubility in water, and its low toxicity. CDMB is most commonly used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Ring Transformations and Reactivity Studies
The reactivity and ring transformations of heterocyclic compounds, including benzoxazine derivatives, have been a subject of study, exploring how these compounds interact with different reagents and under varying conditions. For instance, research by Geerts and Plas (1978) explored the transformations of heterocyclic halogeno compounds with nucleophiles, highlighting the complex chemistry and potential application in synthesizing new molecules (Geerts & Plas, 1978).
Structural and Electrochemical Properties
Benzoxazine derivatives have been analyzed for their structural and electrochemical properties. A study by Suetrong et al. (2021) focused on dihydro-benzoxazine dimer derivatives, examining their crystal structures and electrochemical characteristics. This research provides insights into the potential of these compounds in materials science, particularly in developing novel materials with specific electrochemical behaviors (Suetrong et al., 2021).
NMR Assays and Stereochemistry
The use of NMR techniques to assay diastereoisomers of benzoxazine derivatives has been detailed, exemplifying the compound's utility in stereochemical analyses. Reisberg, Brenner, and Bodin (1974) developed a quantitative NMR method to determine the ratio of diastereoisomers in a benzoxazine compound, showcasing the importance of these methods in elucidating molecular structures and compositions (Reisberg, Brenner, & Bodin, 1974).
Bioactivity and Ecological Role
The bioactivity and ecological roles of benzoxazinones, a closely related group of compounds, have been extensively studied. Macias et al. (2009) highlighted their phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting their potential application in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).
Fluorescent Dyes and Photophysical Properties
The synthesis and properties of benzoxazin-2-ones as fluorescent dyes were explored by Bris (1985), indicating their application in creating new fluorescent materials for various technological uses (Bris, 1985).
Eigenschaften
IUPAC Name |
7-chloro-6,8-dimethyl-3,4-dihydro-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)14-8(13)4-12-7/h3,12H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNIQJHBFNYCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)OC(=O)CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)


![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)

![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)